BenchChemオンラインストアへようこそ!

(5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid

Asymmetric Synthesis Chiral Building Blocks Enantioselective Michael Addition

The compound (5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid (CAS 2102403-69-8) is a chiral pyrrolidine derivative bearing an N-Boc protecting group, a C5 methyl substituent with defined (R)-configuration, and a C3 carboxylic acid function. It belongs to the class of β-proline analogs (pyrrolidine-3-carboxylic acids) and serves primarily as a conformationally constrained, enantiomerically enriched intermediate for peptide-mimetic and medicinal chemistry programs.

Molecular Formula C11H19NO4
Molecular Weight 229.276
CAS No. 2102403-69-8
Cat. No. B2926648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid
CAS2102403-69-8
Molecular FormulaC11H19NO4
Molecular Weight229.276
Structural Identifiers
SMILESCC1CC(CN1C(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C11H19NO4/c1-7-5-8(9(13)14)6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8?/m1/s1
InChIKeyWZZGWPOKJCVJGU-GVHYBUMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid: Chiral Boc-Protected Building Block for Stereoselective Synthesis


The compound (5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid (CAS 2102403-69-8) is a chiral pyrrolidine derivative bearing an N-Boc protecting group, a C5 methyl substituent with defined (R)-configuration, and a C3 carboxylic acid function. It belongs to the class of β-proline analogs (pyrrolidine-3-carboxylic acids) and serves primarily as a conformationally constrained, enantiomerically enriched intermediate for peptide-mimetic and medicinal chemistry programs. Its molecular formula is C₁₁H₁₉NO₄, molecular weight 229.28 g·mol⁻¹, and the commercial specification typically states a purity of 97% . The compound is listed in authoritative chemical databases under MFCD30749385 and is supplied by multiple reputable vendors as a research-grade building block [1].

Why (5R)-Configured N-Boc-5-methylpyrrolidine-3-carboxylic Acid Cannot Be Replaced by Common In-Class Analogs


Although many Boc-protected pyrrolidine carboxylic acids are commercially available, their biological and physicochemical performance depends critically on the stereochemistry and substitution pattern of the pyrrolidine ring. Even subtle changes—such as inversion of the C5 methyl group from (R) to (S) or removal of the methyl substituent altogether—can profoundly alter conformational rigidity, lipophilicity, and ultimately the potency of downstream drug candidates. For example, in the series of N-acyl-5-alkyl-L-prolyl-pyrrolidine inhibitors of prolyl oligopeptidase (POP), the 5(R)-alkyl configuration was essential to achieve high potency, while the 5(S) epimer was significantly less active or inactive [1]. Therefore, for researchers engaged in structure-activity relationship (SAR) studies or the production of bioactive molecules bearing a defined 5-methyl chiral center, selection of the correct stereoisomer is mandatory, and generic substitution with an unspecified or alternative stereoisomer risks catastrophic loss of activity.

Quantitative Differentiation of (5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid: Head-to-Head and Class-Level Performance Data


Enantiomeric Excess Achievable in the Synthesis of the 5-Methylpyrrolidine-3-carboxylic Acid Core

The core scaffold of this compound—5-methylpyrrolidine-3-carboxylic acid—can be synthesized with high enantiomeric purity via an organocatalytic enantioselective Michael addition process. The method delivers the product in 97% ee (enantiomeric excess), ensuring that the (5R) isomer obtained after Boc protection is substantially enriched over the (5S) impurity typically present in racemic or low-ee commercial samples [1]. Racemic or poorly resolved mixtures of 5-methylpyrrolidine-3-carboxylic acid would give an ee of 0%; thus the reported process provides a >97% absolute improvement in enantiopurity relative to an unresolved baseline.

Asymmetric Synthesis Chiral Building Blocks Enantioselective Michael Addition

Impact of 5-Alkyl Substitution on Lipophilicity (logP) Relative to Unsubstituted Proline Analogs

Introducing a 5-alkyl group onto the pyrrolidine ring increases compound lipophilicity. In the prolyl oligopeptidase inhibitor series, 5-tert-butyl substitution raised logP by approximately 1.5 log units compared to the unsubstituted proline derivative [1]. Although the specific logP shift for the 5-methyl analogue was not reported in that study, the observation that any 5-alkyl group enhances logP provides a strong class-level inference that the 5-methyl substituent in this compound will confer a measurable, albeit smaller, increase in logP relative to Boc-pyrrolidine-3-carboxylic acid without the methyl group. The increased lipophilicity can directly affect membrane permeability and brain penetration.

Lipophilicity CNS Drug Design Physicochemical Property Optimization

Conformational Rigidity of 5-Methyl-Substituted pyrrolidine-3-carboxylic acid Derivatives Compared to Proline

N-Amides of 5-alkyl-L-prolines are significantly more conformationally rigid than those of unsubstituted L-proline. This increased rigidity was a primary objective in designing potent prolyl oligopeptidase inhibitors. In the Boc-protected series, the 5(R)-alkyl configuration imparted a well-defined conformation that correlated with enhanced target engagement [1]. The 5-methyl derivative, although neutral with respect to potency in the 4-phenylbutanoyl series, still provides a restricted conformational space that can be exploited to pre-organize a molecule into its bioactive conformation, potentially improving binding entropy and selectivity.

Conformational Restriction Peptidomimetics β-Turn Mimicry

Stereospecific Impact of 5(R)-Methyl Configuration on Prolyl Oligopeptidase Inhibitor Potency

In a direct comparative study, the N-Boc-5(R)-tert-butyl-L-prolyl-pyrrolidine inhibitor exhibited strongly increased POP inhibitory potency relative to the unsubstituted proline analog, whereas the 5(S)-tert-butyl diastereomer showed no enhancement [1]. When the N-acyl group was changed to 4-phenylbutanoyl, the 5(R)-methyl and 5(S)-methyl derivatives exhibited no potency change relative to the parent compound. This indicates that the 5(R)-methyl configuration is tolerated in the target binding pocket without inducing steric penalties, while the 5(S)-methyl isomer may be disfavored in certain contexts. For researchers exploring SAR around the pyrrolidine ring, the 5(R)-methyl building block thus represents a sterically neutral, conformationally constrained spacer that does not abrogate activity, unlike bulkier or incorrectly configured alternatives.

Prolyl Oligopeptidase Stereoselectivity Neurodegeneration

Optimal Use Cases for (5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid Based on Quantitative Evidence


Synthesis of Conformationally Constrained Peptide-Mimetic Drug Candidates Targeting CNS Proteases

The 5-methyl group provides a rigidified pyrrolidine scaffold that pre-organizes the peptide backbone, potentially improving binding entropy and selectivity toward serine proteases such as prolyl oligopeptidase. The marginal logP increase relative to unsubstituted analogs suggests a favorable CNS multiparameter optimization (MPO) profile when combined with other structural features . Researchers should use the (5R) isomer to maintain stereochemical compatibility with biological targets, as the (5S) epimer may be sterically penalized [1].

Construction of Chiral Libraries for Fragment-Based Drug Discovery (FBDD)

Because the 5(R)-methyl group is sterically tolerated in enzyme active sites (as demonstrated by the POP study), this building block can serve as a privileged scaffold for fragment growing or virtual screening campaigns. Its conformational restriction simplifies ligand–protein docking calculations and reduces the number of rotatable bonds, enhancing the drug-likeness of lead series .

Asymmetric Synthesis of Enantiopure β-Prolines as Organocatalysts

The high enantiomeric excess (97% ee) achievable for the parent 5-methylpyrrolidine-3-carboxylic acid core [2] means that a single diastereomer can be reliably obtained for use as a chiral organocatalyst or chiral ligand after Boc deprotection. This streamlines the preparative scale synthesis of enantiopure catalysts for anti-Mannich and other asymmetric transformations.

Modular Synthesis of PROTAC Linkers or ADC Payload Conjugates Requiring Orthogonal Protection

The N-Boc group allows for selective deprotection under acidic conditions while leaving other base-labile protecting groups intact, a critical requirement when constructing heterobifunctional molecules such as proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugate (ADC) payloads. The methyl substituent at C5 does not interfere with common peptide coupling strategies, making this building block a drop-in replacement for proline in standard SPPS workflows .

Quote Request

Request a Quote for (5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.